Lactonic Sophorolipid
Overview
Description
Lactonic Sophorolipid is a natural antimicrobial surfactant . It is a secondary metabolite produced by non-pathogenic yeasts and other microorganisms . Structurally, it is composed of a disaccharide sophorose which is β-glycosidically linked to a long fatty acid chain .
Synthesis Analysis
Sophorolipids are mainly synthesized by yeasts . The production of sophorolipids first requires biosynthesis of the hydroxy fatty acid from a fatty acid via enzymatic action of cytochrome P450 monooxygenase . This hydroxyl fatty acid is subsequently coupled to glucose by glycosyltransferase to yield a glucolipid .Molecular Structure Analysis
Sophorolipids consist of two molecules of glucose linked via a β-1,2 glycosidic bond (sophorose), this sophorose is in turn connected by another glycosidic bond to a hydroxyl fatty acid . The sophorose acts as the hydrophilic head while the long chain hydroxyl fatty acid acts as the hydrophobic tail .Chemical Reactions Analysis
Commercially available lactonic sophorolipid can be modified via epoxidation of the fatty acid units C C and subsequent ring-opening of the oxirane with poly (ethylene glycol) of vary chain lengths to deliver a novel range of non-ionic sophorolipid-based surfactants .Physical And Chemical Properties Analysis
The lactonic sophorolipid shows a weak acidity in the range of pH 3.2~4.6 when diluted in water at the concentrations from 1 to 0.001 wt% . The critical micelle concentration (CMC) of the lactonic sophorolipid is 10−2wt, at which the surface tension of aqueous solution is reduced to 36 mN/m .Scientific Research Applications
Green Chemistry
- Application : SLs are used in the chemical and enzymatic modification for high-added value sectors, particularly in the pharmaceutical sector .
- Methods : The process involves optimizing fermentation processes towards pure natural sophorolipids in combination with developing selective modification pathways to obtain sophorolipid derivatives .
- Results : The modifications shift the application area of sophorolipids to high-added value sectors .
Food and Health
- Application : SLs exhibit antimicrobial action against both Gram-positive and Gram-negative microorganisms, making them suitable for applications in the food and health sectors .
- Methods : Various structural forms of sophorolipids are studied for their different biological and physicochemical properties .
- Results : SLs have shown promising applications in diverse areas such as food, agriculture, pharmaceutical, cosmetic, anticancer, and antimicrobial activities .
Agriculture
Bioremediation
Cosmetics
Nanotechnology
Wound Healing
Anticancer Agents
Antimicrobial Agents
Food Preservation
Food Waste Management
Surfactants via PEG Modification
- Application : Sophorolipids can be used as surfactants via PEG modification of the oleate moiety .
- Methods : The process involves epoxidation of the fatty acid units C=C and subsequent ring-opening of the oxirane with poly (ethylene glycol) of varying chain lengths .
- Results : This new family of bio-derivable non-ionic surfactants will be useful as wetting and solubilising agents, oil-in-water emulsifiers and detergents .
Surface Enhancement of Electro Spun Fibre
Enhanced Oil Recovery
Medicine
Home and Personal Care Products
Antimicrobial Agents in Combination with Rhamnolipids
Future Directions
There is an ever-increasing demand to develop surfactants based on sophorolipids because they are produced by non-pathogenic organisms, biodegradable, and less toxic to humans and the environment . This new family of bio-derivable non-ionic surfactants will be useful as wetting and solubilising agents, oil-in-water emulsifiers, and detergents .
properties
IUPAC Name |
[(1S,3R,4S,5S,6R,8R,10S,17Z,28S,29R,31R,32R)-29-(acetyloxymethyl)-4,5,31,32-tetrahydroxy-10-methyl-26-oxo-2,7,9,27,30-pentaoxatricyclo[26.2.2.03,8]dotriacont-17-en-6-yl]methyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H56O14/c1-21-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-26(37)47-31-25(20-43-23(3)36)46-33(30(41)29(31)40)48-32-28(39)27(38)24(19-42-22(2)35)45-34(32)44-21/h4-5,21,24-25,27-34,38-41H,6-20H2,1-3H3/b5-4-/t21-,24+,25+,27+,28-,29+,30+,31+,32+,33-,34+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTXYHUVJIPSDT-GNUCGHNBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCCC=CCCCCCCCC(=O)OC2C(OC(C(C2O)O)OC3C(C(C(OC3O1)COC(=O)C)O)O)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCCCC/C=C\CCCCCCCC(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H]([C@@H]([C@H](O[C@H]3O1)COC(=O)C)O)O)COC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H56O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
688.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lactonic Sophorolipid |
Citations
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